molecular formula C19H13BrN4OS B2386170 3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine CAS No. 1111290-53-9

3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine

Cat. No.: B2386170
CAS No.: 1111290-53-9
M. Wt: 425.3
InChI Key: YGINACVNVYNRNN-UHFFFAOYSA-N
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Description

3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring, followed by the introduction of the bromophenyl group and subsequent coupling with the pyridazine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)phenylboronic acid
  • 1,3,5-Tris(4-bromophenyl)benzene
  • 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-bromophenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c20-15-8-4-7-14(11-15)19-21-17(25-24-19)12-26-18-10-9-16(22-23-18)13-5-2-1-3-6-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGINACVNVYNRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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